molecular formula C18H34O B12539669 Octadec-3-EN-2-one CAS No. 699012-99-2

Octadec-3-EN-2-one

Cat. No.: B12539669
CAS No.: 699012-99-2
M. Wt: 266.5 g/mol
InChI Key: UQUJIRNUOSVCEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadec-3-EN-2-one can be achieved through several methods. One common approach involves the oxidation of octadec-3-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired ketone.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of octadec-3-en-2-ol. This process involves the use of metal catalysts such as palladium or platinum supported on a suitable substrate. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Octadec-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of octadec-3-en-2-ol.

    Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Octadec-3-enoic acid.

    Reduction: Octadec-3-en-2-ol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Octadec-3-EN-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Octadec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity, gene expression, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecene: A long-chain hydrocarbon with a similar carbon backbone but lacking the ketone functional group.

    Dec-3-en-2-one: A shorter-chain analog with similar structural features but different chemical properties.

Uniqueness

Octadec-3-EN-2-one is unique due to its combination of a long aliphatic chain and a reactive ketone functional group

Properties

CAS No.

699012-99-2

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-3-en-2-one

InChI

InChI=1S/C18H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h16-17H,3-15H2,1-2H3

InChI Key

UQUJIRNUOSVCEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC(=O)C

Origin of Product

United States

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